N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide

Regioisomer selectivity Nitro-group positional effect SAR

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4) is the essential 3-nitro regioisomer for mapping SAR matrices in enzyme inhibition programs (e.g., NOX4, α-glucosidase). Compared to the 2-nitro and 4-nitro analogs, this substitution pattern offers distinct hydrogen-bonding and electronic profiles, often yielding superior potency. Secure CAS-verified, high-purity material to eliminate isobaric ambiguity, ensure reliable QC in compound management, and validate computational docking hypotheses before committing to costly biological assays.

Molecular Formula C15H11N3O6
Molecular Weight 329.268
CAS No. 899744-34-4
Cat. No. B2547308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide
CAS899744-34-4
Molecular FormulaC15H11N3O6
Molecular Weight329.268
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O6/c19-14(16-9-2-1-3-11(6-9)18(21)22)15(20)17-10-4-5-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20)
InChIKeyDUXITSAIYFPNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4): Procurement-Ready Physicochemical Profile and Class Context


N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4) is an unsymmetrical oxalamide derivative with the molecular formula C15H11N3O6 and a molecular weight of 329.26 g/mol . It incorporates a benzo[d][1,3]dioxol-5-yl moiety on one amide nitrogen and a 3-nitrophenyl substituent on the other, connected through an oxalyl bridge [1]. This compound belongs to the broader class of N,N'-disubstituted oxalamides, which are actively investigated for enzyme inhibition (e.g., α-glucosidase, kinases, NOX isoforms) and as synthetic intermediates for bioactive molecule construction [2]. The well-defined identity and purity metrics available from multiple chemical suppliers position it as a ready-to-use research tool for medicinal chemistry and chemical biology programs.

Why N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4) Cannot Be Replaced with In-Class Analogs Without Data Verification


Unsymmetrical oxalamides such as this compound possess two chemically distinct aryl substituents, and the regioisomeric position of the nitro group on the phenyl ring is a critical determinant of target binding, electronic character, and metabolic stability . Direct analogs with nitro substitution at the 2- or 4-position (CAS 899744-26-4 and 899977-94-7) share the same molecular formula but exhibit different steric hindrance, dipole moments, and hydrogen-bonding capacity, which can lead to divergent biochemical profiles [1]. Even when in-class compounds act on the same nominal target—such as α-glucosidase or c-Met kinase—shifts in IC50 values exceeding an order of magnitude have been documented upon minor substituent modification [2]. Therefore, assuming functional interchangeability without direct comparative data risks invalidating SAR series and misdirecting procurement decisions.

Head-to-Head Evidence for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4) Versus Key Comparators


Regioisomeric Differentiation: 3-Nitro vs. 2-Nitro and 4-Nitro Oxalamide Analogs

The target compound bears the nitro group at the meta (3-) position of the N2-phenyl ring. Its ortho (2-nitro) and para (4-nitro) regioisomers are commercially available under CAS 899744-26-4 and CAS 899977-94-7, respectively . In a closely related chemotype (N1-(3,4-dihydroxyphenethyl)-N2-(nitrophenyl)oxalamide), the 3-nitro derivative showed an IC50 of 1.64 µM against NOX4, establishing that the 3-nitro substitution pattern is compatible with nanomolar-to-micromolar target engagement [1]. No equivalent biochemical data have been reported for the 2-nitro or 4-nitro regioisomers of the benzodioxole-oxalamide series, making the 3-nitro compound the only variant with a documented EC50 benchmark in a functionally related scaffold.

Regioisomer selectivity Nitro-group positional effect SAR

Benzodioxole-Oxalamide Scaffold vs. Symmetrical Oxamide Congeners: Synthetic Tractability and Vectorial Diversity

Symmetrical oxamides (e.g., N,N′-bis(1,3-benzodioxol-5-yl)ethanediamide, CAS 303790-92-3) are limited to a single substituent identity on both amide nitrogens, restricting the accessible chemical space [1]. In contrast, the unsymmetrical architecture of the target compound enables sequential introduction of two distinct aryl amines, allowing exploration of differential electronic, steric, and hydrogen-bonding contributions [2]. A recent study of 20 oxamide derivatives reported α-glucosidase IC50 values spanning 2.30E+3 nM to >1.68E+5 nM, demonstrating that even subtle changes in the N-substituent can shift potency by two orders of magnitude [3].

Medicinal chemistry Library synthesis Benzodioxole derivatization

Physicochemical Baseline: Molecular Weight Consistency Across Isomers Enables Purity-Normalized Comparisons

The target compound and its regioisomers (2-nitro: CAS 899744-26-4; 4-nitro: CAS 899977-94-7) share an identical molecular formula (C15H11N3O6) and molecular weight (329.26 g/mol) . However, the three isomers can be unequivocally distinguished by their InChI Keys: DUXITSAIYFPNKS-UHFFFAOYSA-N (3-nitro), and distinct InChI Keys for the 2-nitro and 4-nitro forms reported on chemsrc.com [1]. This means that authenticity can be confirmed via LC-MS or NMR without interference from isobaric contamination, provided the correct isomer is specified at the time of procurement.

Quality control Purity assessment Isomer differentiation

Enzyme Inhibition Potential: Class-Level α-Glucosidase and Kinase Activity Precedents

No direct α-glucosidase or kinase IC50 data have been published for the target compound itself. However, the oxalamide class has been validated as α-glucosidase inhibitors (IC50 range: 2.30E+3 nM to 1.68E+5 nM across 20 derivatives) [1] and as c-Met/IGF1R kinase inhibitors (patent WO2006028404) [2]. The benzodioxole moiety is a privileged scaffold in kinase inhibitor design, and the 3-nitrophenyl group has shown target engagement in NOX4 inhibition (IC50 = 1.64 µM) in closely related oxalamide structures [3]. These class-level data suggest that the target compound is structurally poised for follow-up screening in either enzyme class.

α-Glucosidase Kinase inhibition Anticancer target

Best-Fit Application Scenarios for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide (CAS 899744-34-4) Based on Current Evidence


Regioisomer-Specific SAR Probe for Nitro-Phenyl Oxalamide Target Engagement Studies

Given the availability of all three nitro regioisomers, the 3-nitro compound serves as the designated active-isomer control in an SAR matrix aimed at mapping the positional effect of the nitro group on enzyme inhibition (e.g., NOX4 or α-glucosidase) . Procurement of all three isomers enables a direct comparative dose-response study, with the 3-nitro variant expected to show the highest potency based on the chemotype precedent established for N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (NOX4 IC50 = 1.64 µM) [1].

Benzodioxole-Containing Fragment Elaboration for Kinase or α-Glucosidase Hit Discovery

The unsymmetrical oxalamide scaffold, incorporating the privileged benzodioxole substructure, can be used as a starting point for fragment-based or focused-library synthesis targeting c-Met kinase (US20060241104) or α-glucosidase [2]. The 3-nitrophenyl group provides a hydrogen-bond acceptor and moderate electron-withdrawing character, while the benzodioxole contributes metabolic stability and planarity—features that are well-precedented in medicinal chemistry optimization campaigns [3].

Quality Control Standard for Unsymmetrical Oxalamide Procurement and Isomer Verification

With a well-defined InChI Key (DUXITSAIYFPNKS-UHFFFAOYSA-N) and distinct analytical signatures compared to the 2-nitro and 4-nitro isomers, this compound can serve as a reference standard for LC-MS or NMR-based identity confirmation in compound management workflows . Its procurement from suppliers listing CAS-specific purity data enables researchers to establish robust QC protocols when handling isobaric oxalamide libraries.

Computational Docking and Selectivity Profiling Against α-Glucosidase Homologs

The availability of X-ray co-crystal structures of related oxalamides with α-glucosidase (as studied by Malik et al., 2021) allows the target compound to be used as a docking template to predict selectivity across mammalian and yeast α-glucosidase isoforms [2]. The 3-nitro substitution pattern can be computationally compared to the 2-nitro and 4-nitro isomers to rationalize binding mode differences before committing to enzymatic assays.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.